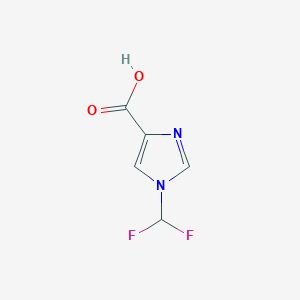![molecular formula C26H29ClN4O3 B2807800 {6-Chloro-4-[4-(2-ethoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone CAS No. 1326819-74-2](/img/structure/B2807800.png)
{6-Chloro-4-[4-(2-ethoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Diversification
A study by Horchler et al. (2007) describes the multiparallel amenable syntheses of related quinolone and quinoline-2-carboxylic acid amides, which include structures similar to the compound . These compounds facilitate late-stage diversification, particularly at the quinoline moiety, and have shown potential as potent 5HT(1B) antagonists. This highlights the compound's utility in synthesizing diverse derivatives for pharmacological evaluations Horchler et al., 2007.
Antimicrobial Studies
Patel et al. (2007) synthesized a series of quinolone derivatives, including those with morpholino and piperazinyl groups, similar to the core structure of the compound of interest. These derivatives were evaluated for their antimicrobial properties against various bacterial strains, showcasing the potential of such compounds in developing new antibacterial agents Patel et al., 2007.
Antitumor Agents
Li et al. (2020) designed and synthesized a series of quinazoline derivatives containing piperazine moieties, demonstrating potent antiproliferative activities against various cancer cell lines. While not the exact compound, these derivatives share structural similarities, underscoring the broader applicability of such molecular frameworks in cancer research Li et al., 2020.
Neurodegenerative Disease Imaging
Wang et al. (2017) synthesized a reference standard and precursor for [11C]HG-10-102-01, a potential PET imaging agent for the LRRK2 enzyme in Parkinson's disease. The compound, containing a morpholino group as part of its structure, underscores the utility of such chemical frameworks in the development of diagnostic tools for neurodegenerative diseases Wang et al., 2017.
Corrosion Inhibition
El Faydy et al. (2020) investigated the corrosion inhibitory action of quinoline-based compounds, including those with piperazine substituents, on steel in HCl electrolyte. This study highlights an industrial application of such compounds in protecting materials against corrosion, demonstrating their versatility beyond biomedical applications El Faydy et al., 2020.
Safety And Hazards
As this compound is intended for research use only, it is not meant for human or veterinary use. Always handle it with appropriate safety measures.
Future Directions
properties
IUPAC Name |
[6-chloro-4-[4-(2-ethoxyphenyl)piperazin-1-yl]quinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN4O3/c1-2-34-24-6-4-3-5-23(24)29-9-11-30(12-10-29)25-20-17-19(27)7-8-22(20)28-18-21(25)26(32)31-13-15-33-16-14-31/h3-8,17-18H,2,9-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDIVAWSRADSRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCOCC5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{6-Chloro-4-[4-(2-ethoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(4-nitrophenyl)furan-2-carboxamide](/img/structure/B2807718.png)
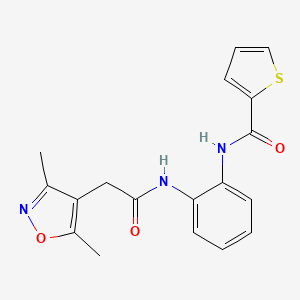
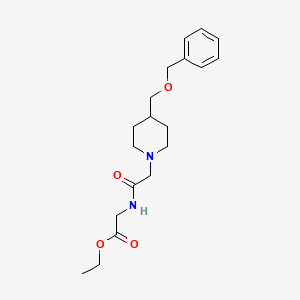
![5-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2807724.png)
![2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2807725.png)
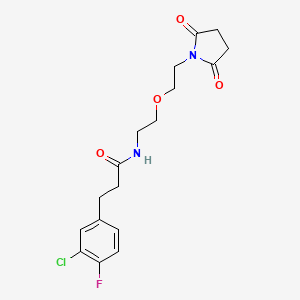
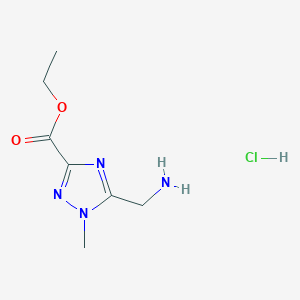
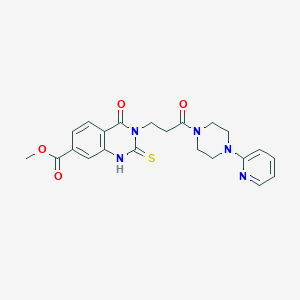
![[3-(Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride](/img/structure/B2807732.png)
![1-(2,4-Dimethylphenyl)-3-(spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-ylamino)propan-2-ol](/img/structure/B2807735.png)
![N-(3,4-dimethylphenyl)-N'-{4-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B2807737.png)
![2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2807738.png)
![5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B2807739.png)
